(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide
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Overview
Description
“(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide” is a chemical compound with the linear formula C13H11FO3S . It has a molecular weight of 266.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.293 . Other physical and chemical properties like melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications
Fluorophore Development and Zinc Detection
- Fluorophore Design for Zinc(II) Detection : The preparation and characterization of specific fluorophores for zinc(II) detection in biological systems highlight the application of sulfonamide derivatives in developing sensitive fluorescent probes. For instance, studies on analogues of Zinquin, a known fluorophore for zinc(II), elucidate the structural influences on fluorescence characteristics, contributing to the design of more effective zinc(II) sensors (Kimber et al., 2001).
Medicinal Chemistry and Drug Development
COX-2 Inhibitors for Cancer Treatment : Research into (E)-N-aryl-2-arylethenesulfonamides demonstrates their potential as potent and orally bioavailable microtubule-targeted anticancer agents. Certain compounds in this class have shown significant cytotoxicity against various cancer cell lines, indicating their promise as therapeutic agents for cancer treatment (Reddy et al., 2013).
Endothelin Receptor Antagonists : The development of ethenesulfonamide and ethanesulfonamide derivatives as a new class of orally active endothelin-A receptor antagonists exemplifies another medicinal application. These compounds, through structure-activity relationship studies, have been optimized for enhanced binding affinity and selectivity, offering potential treatments for cardiovascular diseases (Harada et al., 2001).
Chemical Synthesis and Corrosion Inhibition
- Corrosion Inhibition Studies : The investigation of piperidine derivatives for the corrosion inhibition of iron highlights the utility of sulfonamide compounds in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficacy of these inhibitors, demonstrating the role of structural modification in enhancing corrosion resistance (Kaya et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-16-8-4-13(5-9-16)10-11-22(19,20)18-12-14-2-6-15(17)7-3-14/h2-11,18H,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLIYUQYNGFPV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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